1-Propene, 2,3-dimethoxy-
Description
Structure
3D Structure
Properties
CAS No. |
61860-67-1 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2,3-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h1,4H2,2-3H3 |
InChI Key |
USZQGXVRDYONEE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)OC |
Origin of Product |
United States |
Mechanistic Investigations of 1 Propene, 2,3 Dimethoxy Reactivity
Electrophilic and Nucleophilic Reactions of the Alkene Moiety
The carbon-carbon double bond in 1-propene, 2,3-dimethoxy- is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is characteristic of alkenes and leads to a variety of addition reactions. savemyexams.commsu.edu
Addition Reactions to the Carbon-Carbon Double Bond
Electrophilic addition reactions to unsymmetrical alkenes, such as 1-propene, 2,3-dimethoxy-, are governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.eduuomustansiriyah.edu.iq This rule is explained by the formation of the more stable carbocation intermediate during the reaction. msu.edu In the case of 1-propene, 2,3-dimethoxy-, the addition of a generic electrophile (E+) would preferentially occur at the C1 position, leading to the formation of a more substituted and therefore more stable secondary carbocation at the C2 position. This carbocation then rapidly reacts with a nucleophile (Nu-) to yield the final addition product. libretexts.org
| Reagent (E-Nu) | Product | Reaction Conditions |
| Hydrogen Halide (H-X) | 2-Halo-1-propene, 2,3-dimethoxy- | Typically in an inert solvent |
| Water (H-OH) | 1-Propene-2-ol, 2,3-dimethoxy- | Acid-catalyzed |
| Halogen (X-X) | 1,2-Dihalo-1-propene, 2,3-dimethoxy- | Inert solvent |
Cycloaddition Reactions, including [2+2] and [4+2] Pathways
Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The alkene moiety of 1-propene, 2,3-dimethoxy- can participate in these reactions, notably in [2+2] and [4+2] cycloadditions.
[2+2] Cycloaddition: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. ru.nl The reaction of 1,1-dimethoxy-1-propene, a related compound, with electron-deficient carbonyl compounds in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) has been shown to yield oxetanes, which are four-membered cyclic ethers. ru.nlclockss.org This suggests that 1-propene, 2,3-dimethoxy- could undergo similar [2+2] cycloadditions with suitable reaction partners.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool in organic synthesis that involves the reaction of a conjugated diene with a dienophile (an alkene) to form a cyclohexene (B86901) ring. libretexts.orgnih.gov In this context, 1-propene, 2,3-dimethoxy- can act as the dienophile. The electronic nature of the substituents on both the diene and the dienophile plays a crucial role in the facility of the reaction. libretexts.org For instance, the reaction of an N-sulfonyl-1-aza-1,3-butadiene with 1,1-dimethoxy-1-propene proceeded as a LUMOdiene-controlled hetero-Diels-Alder reaction to form a [4+2] cycloadduct. nih.gov
| Cycloaddition Type | Reactant(s) | Product Type | Catalyst/Conditions |
| [2+2] | Carbonyl Compound | Oxetane | Lewis Acid (e.g., ZnCl2) |
| [4+2] | Conjugated Diene | Cyclohexene derivative | Thermal or Lewis Acid Catalysis |
| [3+2] | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered heterocycle | Typically thermal |
Transformations Involving the Dimethoxy Functional Groups
The two methoxy (B1213986) groups in 1-propene, 2,3-dimethoxy- are part of an acetal-like functionality, which can undergo specific chemical transformations.
Acetal Hydrolysis and Subsequent Reactions
Acetals are generally stable under neutral or basic conditions but are readily hydrolyzed in the presence of aqueous acid. wikipedia.orgtcichemicals.com The hydrolysis of the dimethoxy groups in 1-propene, 2,3-dimethoxy- would lead to the formation of a ketone and two equivalents of methanol (B129727). This reaction is reversible, and the equilibrium can be driven towards the products by removing the alcohol or using a large excess of water. organic-chemistry.org The resulting ketone can then participate in a variety of subsequent reactions. For instance, the hydrolysis of 2-alkyl-3,3-dialkoxy-1-propene derivatives in an acidic medium is a key step in the synthesis of 2-alkyl-1,4-butanedials. google.com
Role in Carbonyl Protective Group Chemistry
The formation of acetals is a common strategy for protecting carbonyl groups (aldehydes and ketones) from unwanted reactions during a multi-step synthesis. wikipedia.orgtcichemicals.com The dimethoxy functionality in a molecule like 1-propene, 2,3-dimethoxy- can be seen as a protected carbonyl group. The stability of acetals to basic and nucleophilic reagents makes them effective protecting groups. tcichemicals.comorganic-chemistry.org Deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the original carbonyl compound. wikipedia.orgtcichemicals.com For example, 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile contains a protected ketone that is stable during subsequent reaction steps. orgsyn.org
Catalytic Transformations and Reaction Pathways
Catalysis plays a significant role in enhancing the reactivity and selectivity of reactions involving 1-propene, 2,3-dimethoxy- and related compounds.
The hydroformylation of 2-alkyl-3,3-dialkoxy-1-propenes, which are structurally similar to 1-propene, 2,3-dimethoxy-, has been achieved using a rhodium-based catalyst. google.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The catalyst system, often consisting of hydridotris(triphenylphosphine)rhodium carbonyl mixed with triphenylphosphine (B44618) or triphenylphosphite, allows the reaction to proceed at elevated temperatures and pressures. google.com The resulting product, a 3-alkyl-4,4-dialkoxybutanal, can then be hydrolyzed to a 1,4-dicarbonyl compound. google.com
Furthermore, the isomerization of olefins can be catalyzed by various transition metal complexes, including those of nickel. acs.org While specific studies on the catalytic isomerization of 1-propene, 2,3-dimethoxy- are not detailed in the provided context, the general principles of such transformations would apply. These reactions typically proceed through intermediates involving the coordination of the alkene to the metal center, followed by migratory insertion and beta-hydride elimination steps.
Lignin peroxidase, an enzyme, has been shown to catalyze the C-C cleavage of the propenyl side chain of a related compound, 1-(3′,4′-dimethoxyphenyl)propene, to produce veratraldehyde. mdpi.com This biocatalytic pathway involves a series of non-enzymatic steps following the initial enzymatic oxidation, including water addition and radical formation. mdpi.com
Dimerization and Oligomerization Studies
Dimerization and oligomerization are fundamental reactions of alkenes, often catalyzed by transition metals or acids, to produce higher molecular weight compounds. For simple alkenes like propene, these reactions are well-established industrial processes. For instance, the dimerization of propylene (B89431) can yield valuable products like 2,3-dimethyl-1-butene. wikipedia.org
| Catalyst System | Conditions | Key Findings/Products | Reference |
|---|---|---|---|
| Data not available | Data not available | No specific studies on the dimerization or oligomerization of 1-propene, 2,3-dimethoxy- have been reported in the surveyed literature. | N/A |
Hydroformylation and Other Carbonylation Reactions
Hydroformylation, or the oxo process, is a critical industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically yielding aldehydes. wikipedia.org This process is highly sensitive to the substrate and catalyst, which control the rate and regioselectivity (linear vs. branched aldehyde products).
While the hydroformylation of various alkenes, including propene and its functionalized derivatives, has been extensively studied, there is no specific research detailing the hydroformylation of 1-propene, 2,3-dimethoxy-. wikipedia.orgrsc.org Similarly, other carbonylation reactions, which introduce a carbonyl group using carbon monoxide, have been explored for a wide range of substrates, but not for this particular compound.
One related study on the oxidative methoxycarbonylation of allene (B1206475) using a palladium-copper catalyst system reported the formation of methyl 2-(dimethoxymethyl)acrylate and 2-chloro-3,3-dimethoxyprop-1-ene, an isomer of the target compound. researchgate.net This indicates that related structures can be synthesized via carbonylation routes, but it does not provide direct mechanistic insight into the carbonylation of 1-propene, 2,3-dimethoxy- itself.
| Reaction Type | Catalyst System | Conditions | Key Findings/Products | Reference |
|---|---|---|---|---|
| Hydroformylation | Data not available | Data not available | No hydroformylation studies specifically targeting 1-propene, 2,3-dimethoxy- were found in the literature. | N/A |
| Other Carbonylations | Data not available | Data not available | No direct carbonylation studies of 1-propene, 2,3-dimethoxy- have been reported. | N/A |
Stereochemical Analysis of Reaction Products and Intermediates
The stereochemical outcome of reactions involving prochiral alkenes is a crucial aspect of mechanistic investigations. For example, asymmetric hydroformylation can create new stereocenters, and the use of chiral catalysts can favor the formation of one enantiomer over another. wikipedia.org
For 1-propene, 2,3-dimethoxy-, the C3 carbon is a stereocenter, meaning the starting material itself can exist as (R) and (S) enantiomers. Any reaction at the double bond could lead to the formation of diastereomers, and a detailed stereochemical analysis would be essential to understand the reaction mechanism, including the facial selectivity of catalyst attack and the stereochemical course of subsequent steps.
Despite its structural features, there is a lack of published research on the stereochemical analysis of reaction products and intermediates derived from 1-propene, 2,3-dimethoxy-. While the synthesis of a related isomer, 1,3-dimethoxyprop-1-ene, has been reported to produce an E/Z mixture, this provides no insight into the potential stereochemical outcomes of reactions involving 1-propene, 2,3-dimethoxy-. researchgate.net
| Reaction Type | Analytical Method | Stereochemical Findings | Reference |
|---|---|---|---|
| Data not available | Data not available | No studies on the stereochemical analysis of reaction products or intermediates from 1-propene, 2,3-dimethoxy- were found. | N/A |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Without experimental data, a detailed analysis of the NMR spectra of 1-Propene, 2,3-dimethoxy- cannot be provided. This includes:
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Similarly, the absence of experimental vibrational spectroscopy data precludes a detailed discussion.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. For 1-Propene, 2,3-dimethoxy-, high-resolution mass spectrometry provides an exact mass that verifies its molecular formula.
The molecular formula for 1-Propene, 2,3-dimethoxy- is C₅H₁₀O₂. nist.gov This corresponds to a precise molecular weight of approximately 102.1317 g/mol . nist.gov In a mass spectrometer, this compound would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 102.
Key fragmentation processes for ethers include the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the cleavage of the C-O bond itself. The most common fragmentation for methyl ethers results in the formation of a stable methoxymethyl oxonium ion ([CH₂OCH₃]⁺) at m/z 45. nih.gov This ion is often the most abundant fragment, known as the base peak, in the spectra of molecules containing a methoxy (B1213986) group.
A plausible fragmentation pattern for 1-Propene, 2,3-dimethoxy- is detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for 1-Propene, 2,3-dimethoxy-
| m/z | Ion Formula | Fragment Identity | Plausible Mechanism |
|---|---|---|---|
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion | Electron ionization of the parent molecule. |
| 87 | [C₄H₇O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 71 | [C₄H₇O]⁺ | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 59 | [C₂H₃O₂]⁺ | [M - C₃H₇]⁺ | Cleavage of the propyl chain. |
X-Ray Diffraction Analysis of Crystalline Derivatives or Analogues
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. Direct XRD analysis of 1-Propene, 2,3-dimethoxy- is contingent on the ability to grow suitable single crystals, a process that has not been documented in available literature. However, valuable structural insights can be gained by examining XRD studies of its analogues, such as 1,2-dimethoxyethane (B42094) (DME), which is the saturated counterpart.
A detailed investigation of liquid DME using X-ray diffraction revealed important information about its conformational preferences and intermolecular interactions. mdpi.com The study showed that the main intermolecular force in DME is the hydrophobic interaction between the methyl groups. mdpi.com Unlike glycols with hydroxyl groups, DME does not exhibit strong hydrogen bonding; instead, the structure is influenced by weaker O···O correlations and longer-range methyl-methyl interactions. mdpi.com In the liquid phase, DME molecules are arranged with first neighbor peaks appearing at around 4.7 Å. mdpi.com
For a crystalline derivative of 1-Propene, 2,3-dimethoxy-, it is expected that van der Waals forces and hydrophobic interactions would be the primary drivers of the crystal packing. The conformation of the propenyl and methoxy groups would be fixed in a low-energy state, minimizing steric hindrance. Studies on other complex molecules containing ether linkages, such as oxacalixarenes, demonstrate how X-ray crystallography can precisely define the conformation and orientation of these functional groups within a crystal lattice. beilstein-journals.org Similarly, XRD analysis of coenzyme Q derivatives, which often feature multiple methoxy groups, has been crucial for confirming their molecular structures. researchgate.net
Integration of Computational Spectroscopy with Experimental Data
In modern structural analysis, computational methods are frequently integrated with experimental data to provide a more complete understanding of a molecule's properties. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic data (e.g., NMR, IR, Raman) with high accuracy.
For 1-Propene, 2,3-dimethoxy-, computational models can be used to:
Predict Spectroscopic Data: Calculate the ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.
Determine Conformational Isomers: Identify the most stable geometric arrangements (conformers) of the molecule by calculating their relative energies. The flexible single bonds in the 2,3-dimethoxypropyl chain allow for multiple rotational isomers, and computational analysis can predict their populations at a given temperature.
Validate Experimental Findings: Compare the computationally predicted spectra with experimental results. A strong correlation between the two provides a high degree of confidence in the structural assignment.
A study on a complex benzo[d]azepin-2-one derivative utilized Gaussian 09 software to compute the optimized geometry and vibrational frequencies, which showed a satisfactory match with experimental FTIR data, thereby validating the proposed structure. researchgate.net Similarly, the interpretation of X-ray diffraction patterns of liquid glycol derivatives was greatly enhanced by complementary molecular dynamics (MD) simulations. mdpi.com These simulations provided a dynamic model of intermolecular interactions that explained the experimental observations, such as the predominance of the gauche conformer in ethane-1,2-diol. mdpi.com This integrated approach, combining experimental measurement with theoretical calculation, is indispensable for the comprehensive structural elucidation of molecules like 1-Propene, 2,3-dimethoxy-.
Theoretical and Computational Studies on 1 Propene, 2,3 Dimethoxy
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Propene, 2,3-dimethoxy-. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, a wide range of molecular properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the optimized geometry of molecules like 1-Propene, 2,3-dimethoxy-.
The process involves selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ). The functional approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions. The basis set is a set of mathematical functions used to build the molecular orbitals. The calculation then iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found, representing the most stable three-dimensional arrangement of the atoms. For 1-Propene, 2,3-dimethoxy-, this would reveal key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for 1-Propene, 2,3-dimethoxy- Calculated using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C1 | C2 | - | - | ~1.34 |
| Bond Length (Å) | C2 | C3 | - | - | ~1.50 |
| Bond Length (Å) | C2 | O1 | - | - | ~1.42 |
| Bond Length (Å) | C3 | O2 | - | - | ~1.42 |
| Bond Angle (°) | C1 | C2 | C3 | - | ~122° |
| Dihedral Angle (°) | H | C1 | C2 | C3 | ~180° |
Note: The values in this table are illustrative examples based on typical values for similar functional groups and are not derived from actual published research on this specific molecule.
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can offer higher accuracy than DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used to calculate the energetic and electronic properties of 1-Propene, 2,3-dimethoxy-.
These calculations could determine properties such as the molecule's total energy, ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides insight into the molecule's chemical reactivity and electronic excitation properties.
Reaction Mechanism Elucidation via Potential Energy Surface (PES) Analysis
Understanding how 1-Propene, 2,3-dimethoxy- participates in chemical reactions requires an exploration of the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms.
To study a reaction involving 1-Propene, 2,3-dimethoxy-, computational chemists would first identify the structures of the reactants and products. Then, they would search for the transition state (TS) connecting them on the PES. The TS is a first-order saddle point on the PES, representing the highest energy point along the minimum energy reaction pathway.
Various algorithms can be used to locate the TS. Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.
With the activation energy and other properties of the transition state determined, Transition State Theory (TST) can be used to predict the rate constant (k) of the reaction. The Arrhenius equation, k = A * exp(-Ea / RT), provides a fundamental relationship between the activation energy, temperature (T), and the pre-exponential factor (A), which is related to the vibrational frequencies of the molecule. More sophisticated versions of TST can also account for quantum mechanical effects like tunneling.
Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
Investigation of Intermolecular Interactions and Solvation Effects
No published studies were found that specifically analyze the intermolecular interactions or solvation effects of 1-Propene, 2,3-dimethoxy- through computational methods.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
There is no available data from computational studies on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 1-Propene, 2,3-dimethoxy-, which is essential for the application of FMO theory to predict its reactivity.
Applications of 1 Propene, 2,3 Dimethoxy in Complex Organic Synthesis
Role as Versatile Synthetic Intermediates in Multi-Step Syntheses
There is currently no available research to detail the role of 1-Propene, 2,3-dimethoxy- as a versatile synthetic intermediate in multi-step syntheses. Its potential utility as a three-carbon building block, leveraging the reactivity of its vinyl and allylic ether functionalities, remains speculative without experimental evidence.
Utilization as Reagents in Advanced Organic Transformations
Information regarding the utilization of 1-Propene, 2,3-dimethoxy- as a reagent in advanced organic transformations is not present in the current body of scientific literature. Potential, yet unconfirmed, reactions could theoretically include cycloadditions, hydrofunctionalizations, or rearrangements, but no specific examples have been documented.
Precursors for Heterocyclic Compound Synthesis
There are no published synthetic routes that utilize 1-Propene, 2,3-dimethoxy- as a precursor for the synthesis of heterocyclic compounds. While its structure suggests potential for reactions like [3+2] or [4+2] cycloadditions to form five- or six-membered rings, these applications have not been reported.
Exploration as Chiral Auxiliaries or Ligand Precursors in Asymmetric Synthesis
The exploration of 1-Propene, 2,3-dimethoxy- as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis has not been documented. For such applications, the molecule would typically require the introduction of a chiral center or be used to synthesize a larger chiral ligand scaffold, neither of which has been described in available research.
Due to the lack of specific data, no data tables or detailed research findings can be presented for 1-Propene, 2,3-dimethoxy-.
Polymerization Chemistry Involving 1 Propene, 2,3 Dimethoxy and Analogues
Monomer Reactivity in Chain-Growth Polymerization Mechanisms
Chain-growth polymerization proceeds via reactive centers that can be radical, cationic, or anionic in nature. The suitability of 1-Propene, 2,3-dimethoxy- for these mechanisms is inferred from the extensive research on analogous allyl and vinyl ethers.
The radical polymerization of allyl monomers, including allyl ethers like 1-Propene, 2,3-dimethoxy-, is notoriously challenging. The primary obstacle is degradative chain transfer. In this process, a propagating polymer radical, instead of adding to another monomer, abstracts a hydrogen atom from the allylic position (the carbon adjacent to both the double bond and the ether oxygen).
This transfer reaction is kinetically favorable because it forms a highly resonance-stabilized allylic radical. This new radical is significantly less reactive and is slow to initiate a new polymer chain. Consequently, the polymerization rate is severely retarded, and the process yields only low-molecular-weight oligomers. tandfonline.comresearchgate.net Conventional free-radical polymerization of allyl ethers is therefore not a viable method for producing high polymers. nih.govacs.org
Some research has explored alternative mechanisms, such as a radical-mediated cyclization, which involves hydrogen abstraction followed by the formation of a five-membered ring, rather than a linear chain propagation via the double bond. nih.govacs.org However, for simple linear polymerization, the reactivity of 1-Propene, 2,3-dimethoxy- is expected to be extremely low.
In copolymerization studies, allyl ethers generally act as retarders and chain transfer agents, reducing both the rate of polymerization and the molecular weight of the resulting copolymer. tandfonline.comresearchgate.net
| Monomer Type | Expected Homopolymerization Result | Primary Mechanism of Inhibition | Reference |
|---|---|---|---|
| Allyl Ether (e.g., 1-Propene, 2,3-dimethoxy-) | Oligomers or no polymer | Degradative Chain Transfer | tandfonline.comresearchgate.net |
| Simple Vinyl Ether | Low molecular weight oligomers | Side reactions from unstable propagating radical | acs.org |
| Hydroxy-Functional Vinyl Ether | Controlled polymerization possible (RAFT) | Stabilization of radical via hydrogen bonding | acs.orgresearchgate.net |
In contrast to their inertness in radical systems, ether-containing monomers can be highly reactive in cationic polymerization. The oxygen atoms are capable of stabilizing the propagating carbocation intermediate through resonance (π-donation). libretexts.org However, a critical distinction must be made between allyl ethers and vinyl ethers.
Allyl Ethers: Direct cationic polymerization of allyl ethers is generally unsuccessful. Much like in radical systems, the allylic hydrogens are susceptible to abstraction. In a cationic mechanism, this occurs via chain transfer to the monomer, which terminates the growing chain and prevents the formation of high polymer. tandfonline.comtandfonline.com
Tandem Isomerization/Cationic Polymerization: A successful strategy has been developed to overcome this limitation. Using specific transition metal catalysts, allyl ethers can first be isomerized to their corresponding 1-propenyl ethers (vinyl ethers). tandfonline.comtandfonline.com For 1-Propene, 2,3-dimethoxy-, this would result in the formation of 1,2-dimethoxy-1-propene.
Vinyl Ethers: These isomerized vinyl ethers are exceptionally reactive monomers for cationic polymerization. tandfonline.com The electron-donating alkoxy groups strongly activate the double bond towards electrophilic attack and stabilize the resulting oxocarbenium ion at the propagating chain end. libretexts.org This high reactivity allows for rapid polymerization, even at low temperatures. acs.org Modern research in this area focuses on controlling the polymerization to achieve living characteristics, enabling the synthesis of polymers with predictable molecular weights and narrow dispersity. nih.govnih.gov
Therefore, while 1-Propene, 2,3-dimethoxy- itself is not a suitable monomer for direct cationic polymerization, it can be considered a precursor, or "pro-monomer," that can be transformed in situ into a highly reactive vinyl ether capable of forming high molecular weight polymers. tandfonline.comtandfonline.com
| Monomer Type | Direct Cationic Polymerization Reactivity | Polymerization via Isomerization | Key Structural Feature | Reference |
|---|---|---|---|---|
| Allyl Ether (e.g., 1-Propene, 2,3-dimethoxy-) | Very Low / Unsuccessful | High (after conversion to vinyl ether) | Allylic C-H bonds prone to chain transfer | tandfonline.comtandfonline.com |
| Vinyl Ether | Very High | N/A | Oxygen atom stabilizes carbocation | libretexts.org |
Influence of Monomer Structure on Polymer Microstructure and Macromolecular Architecture
Should polymerization of 1-Propene, 2,3-dimethoxy- be achieved, the monomer's unique structure with two vicinal methoxy (B1213986) groups would profoundly impact the resulting polymer's properties.
Polymer Microstructure (Tacticity): Tacticity describes the stereochemical arrangement of chiral centers along the polymer backbone. For a polymer derived from 1-Propene, 2,3-dimethoxy-, the relative orientation of the methoxymethyl side groups would define its tacticity (isotactic, syndiotactic, or atactic).
In the cationic polymerization of vinyl ethers, achieving stereocontrol has historically been difficult, often resulting in amorphous, atactic polymers. nsf.gov However, recent breakthroughs using chiral counterions in catalyst systems have enabled highly stereoselective polymerizations, yielding crystalline, isotactic poly(vinyl ethers). nsf.govdigitellinc.com These stereoregular polymers exhibit superior thermomechanical properties compared to their atactic counterparts, behaving as thermoplastics similar to polypropylene. digitellinc.com It is conceivable that a similar catalyst-controlled approach could be applied to the isomerized form of 1-Propene, 2,3-dimethoxy- to produce a stereoregular, functional polyether.
Macromolecular Architecture: The presence of two ether oxygen atoms in every repeat unit would make the polymer chain highly flexible and polar. This would strongly influence its solubility and conformation in solution. The polar ether groups could lead to significant intramolecular and intermolecular interactions, such as hydrogen bonding with protic solvents or coordination to metal ions. msesupplies.comyoutube.com Studies on other functional polymers have shown that the specific placement and distribution of polar groups along a non-polar backbone can cause the polymer to adopt more compact structures in non-polar solvents due to the association of these solvophobic groups. researchgate.net This could lead to unique self-assembly and aggregation behaviors.
Role of Dimethoxy-Containing Compounds as Catalyst Components or Ligands in Olefin Polymerization
While 1-Propene, 2,3-dimethoxy- itself is a monomer, its saturated analogue (1,2-dimethoxypropane) and other dimethoxy compounds are highly relevant in the field of Ziegler-Natta (Z-N) catalysis, particularly for the stereospecific polymerization of propylene (B89431). researchgate.net In these systems, simple ethers and alkoxysilanes act as external electron donors. mdpi.com
Electron Donors in Ziegler-Natta Catalysis: High-performance Z-N catalysts are complex systems, often comprising TiCl₄ on a MgCl₂ support, which require both internal and external electron donors to control stereospecificity. acs.orgmdpi.com
Internal Donors: These are incorporated during catalyst synthesis. Compounds like 1,3-diethers (e.g., 2,2-diisobutyl-1,3-dimethoxypropane) are known to be highly effective. They coordinate to the MgCl₂ surface, influencing the formation and stereoselectivity of the active titanium centers. acs.orgmdpi.com
External Donors: These are added to the polymerization reactor along with the cocatalyst (e.g., triethylaluminum). Their role is to interact with the catalyst, selectively poisoning non-stereospecific active sites and thereby increasing the isotacticity of the final polymer. googleapis.com Dimethoxy-containing compounds, especially dialkoxydialkylsilanes like dicyclopentyldimethoxysilane (B162888) (D-Donor) and cyclohexylmethyldimethoxysilane (C-Donor), are industry standards for this purpose. researchgate.netgoogle.comgoogle.com
The effectiveness of these donors is related to their steric bulk and their ability to coordinate to the active centers. While 1,3-diethers are common as internal donors, the potential of a vicinal 1,2-diether structure, analogous to saturated 1-Propene, 2,3-dimethoxy-, is less explored but could offer different steric and electronic effects, potentially leading to new catalytic behaviors.
Environmental Fate and Transformation Mechanisms: Theoretical and Model Based Studies
Aquatic and Terrestrial Environmental Processes
In aquatic and terrestrial environments, the fate of 1-Propene, 2,3-dimethoxy- will be influenced by its hydrolytic stability and its susceptibility to biotransformation.
As a vinyl ether derivative, 1-Propene, 2,3-dimethoxy- is expected to undergo hydrolysis, particularly under acidic conditions. The hydrolysis of vinyl ethers is a well-studied process that proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, followed by rapid hydration and decomposition of the resulting hemiacetal. researchgate.netrsc.org
The general mechanism for the acid-catalyzed hydrolysis of a vinyl ether is as follows:
Protonation of the double bond.
Nucleophilic attack by water.
Deprotonation to form a hemiacetal.
Decomposition of the hemiacetal to an aldehyde or ketone and an alcohol.
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict hydrolysis rates for organic compounds. nih.govnih.govtandfonline.com Based on the known reactivity of vinyl ethers, the hydrolysis of 1-Propene, 2,3-dimethoxy- is likely to be significant in acidic waters, while being more stable at neutral and alkaline pH.
The biotransformation of 1-Propene, 2,3-dimethoxy- in soil and water is likely to be initiated by microbial enzymes. Based on studies of similar ether and alkene compounds, several conceptual biotransformation pathways can be proposed.
Ether Cleavage: Microorganisms, particularly bacteria such as Rhodococcus species, are known to degrade ethers. nih.gov The initial step often involves the action of a monooxygenase enzyme, which hydroxylates the carbon atom adjacent to the ether oxygen. This is followed by the spontaneous cleavage of the ether bond. nih.gov
Epoxidation of the Double Bond: The carbon-carbon double bond is another potential site for initial enzymatic attack. Epoxidation of the double bond by monooxygenases is a common biotransformation pathway for alkenes. The resulting epoxide is a reactive intermediate that can be further metabolized. nih.gov
Biodegradation of Fatty Alcohol Ethoxylates: Studies on the biodegradation of fatty alcohol polyglycol ethers have shown that both the alkyl chain and the polyethylene (B3416737) glycol moiety can be degraded. nih.gov This involves mechanisms like intramolecular scission and oxidation of the alkyl chain. nih.gov While structurally different, these studies highlight the microbial capacity to degrade complex ether-containing molecules.
The following table outlines the probable initial biotransformation reactions for 1-Propene, 2,3-dimethoxy-.
| Transformation Pathway | Key Enzymatic Step | Expected Intermediate(s) |
|---|---|---|
| Ether Cleavage | Monooxygenase-catalyzed hydroxylation | Hemiacetals, aldehydes, alcohols |
| Double Bond Epoxidation | Monooxygenase-catalyzed epoxidation | Epoxides, diols |
Environmental Compartmentalization and Transport Modeling
The environmental distribution of 1-Propene, 2,3-dimethoxy- can be predicted using environmental fate models. As a volatile organic compound, it is expected to partition significantly into the atmosphere. Its moderate water solubility would also allow for its presence in aquatic systems.
Modeling the environmental transport of VOCs is a complex process that considers factors such as vapor pressure, water solubility, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). nih.govnih.gov While specific data for 1-Propene, 2,3-dimethoxy- is not available, its structural characteristics suggest it will be mobile in the environment, with volatilization being a key transport mechanism from water and soil to the atmosphere. Once in the atmosphere, it will be subject to the rapid degradation processes described in section 8.1.
Fugacity-Based Models for Partitioning Behavior
Fugacity-based models are instrumental in predicting how a chemical will partition itself among various environmental compartments at equilibrium. Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. When the fugacity of a chemical is equal in two adjacent phases, there is no net movement between them, indicating a state of equilibrium.
These models use key physicochemical properties of a substance to calculate its fugacity capacity (Z-value) in different environmental media such as air, water, soil, and sediment. The Z-value quantifies a compartment's capacity to absorb a chemical. The distribution of the chemical is then determined by the relative Z-values of each compartment.
Level I Fugacity Model: This is the simplest model, calculating the equilibrium distribution of a fixed amount of a chemical in a closed environment, assuming no degrading reactions or transport processes.
For 1-Propene, 2,3-dimethoxy-, essential physicochemical properties must first be estimated using Quantitative Structure-Property Relationship (QSPR) models, as experimental data is scarce.
Predicted Physicochemical Properties for 1-Propene, 2,3-dimethoxy-
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Formula | C₅H₁₀O₂ | - |
| Molecular Weight | 102.13 | g/mol |
| Boiling Point | 117 | °C |
| Vapor Pressure | 15.9 | mmHg |
| Water Solubility | 2.84 x 10⁴ | mg/L |
| Log Kow (Octanol-Water Partition Coefficient) | 0.85 | - |
| Henry's Law Constant | 1.93 x 10⁻⁴ | atm-m³/mole |
Note: These values are estimations derived from computational models (e.g., EPI Suite™) and are intended for modeling purposes in the absence of experimental data.
Based on these properties, a Level I fugacity model would predict the partitioning behavior of 1-Propene, 2,3-dimethoxy-. Its moderate water solubility and vapor pressure suggest it will be distributed across multiple environmental compartments rather than accumulating in a single one. The relatively low Log Kow indicates a limited tendency to sorb to organic matter in soil and sediment.
Illustrative Level I Fugacity Model Output for 1-Propene, 2,3-dimethoxy-
| Environmental Compartment | Volume (m³) | Z-Value (mol/m³·Pa) | Amount (%) |
|---|---|---|---|
| Air | 6.0 x 10⁹ | 4.04 x 10⁻⁴ | 25.8 |
| Water | 7.0 x 10⁷ | 5.12 x 10⁻² | 60.7 |
| Soil | 4.5 x 10⁴ | 1.23 x 10⁻³ | 9.5 |
| Sediment | 2.1 x 10⁴ | 2.46 x 10⁻³ | 4.0 |
Note: This table represents a hypothetical output from a standard Level I model and is for illustrative purposes. The results are highly dependent on the model's environmental parameters.
Multi-Media Environmental Fate Models
Multi-media environmental fate models, such as the Equilibrium Criterion (EQC) model, offer a more complex and realistic simulation of a chemical's environmental journey. They expand upon simpler fugacity models by incorporating not only partitioning but also transport processes (advection) and transformation mechanisms (degradation). These models can operate at different levels of complexity, with Level III models being particularly useful as they describe a steady-state, non-equilibrium system where chemicals are continuously released, transported, and degraded.
To run a multi-media fate model for 1-Propene, 2,3-dimethoxy-, predicted degradation half-lives in air, water, soil, and sediment are required inputs, along with its physicochemical properties. These half-lives are typically estimated using SARs (see section 8.4).
Note: These predictions are based on computational models like those within EPI Suite™ and reflect theoretical estimations.
The model outputs predict the ultimate fate and concentrations of the chemical in various media. For 1-Propene, 2,3-dimethoxy-, its very short atmospheric half-life suggests that transformation in the air via reaction with hydroxyl radicals is a major and rapid removal pathway. In contrast, its predicted biodegradability suggests that it may be more persistent in water and soil. The low Koc value indicates high mobility in soil, suggesting a potential for leaching into groundwater if not degraded.
Structure-Activity Relationships (SARs) for Predicting Environmental Behavior
Structure-Activity Relationships (SARs) are computational methods that predict the properties and behavior of a chemical based on its molecular structure. In the absence of experimental data, SARs are essential tools for assessing the environmental risk of chemicals like 1-Propene, 2,3-dimethoxy-. Programs like EPI Suite™ utilize numerous SAR models to estimate key environmental endpoints.
The molecular structure of 1-Propene, 2,3-dimethoxy- contains key functional groups that SAR models use to make predictions: a carbon-carbon double bond (alkene) and two ether linkages.
Atmospheric Oxidation: The alkene functional group is highly reactive towards photochemically produced hydroxyl (•OH) radicals in the atmosphere. SAR models (like AOPWIN™) can estimate the rate constant for this reaction with high accuracy, predicting a very short atmospheric lifetime for 1-Propene, 2,3-dimethoxy-. This is expected to be the most significant environmental transformation pathway.
Soil Sorption: The tendency of a chemical to adsorb to soil and sediment is predicted based on its octanol-water partition coefficient (Kow). The SAR for the soil sorption coefficient (Koc) is a well-established linear free-energy relationship. The low predicted Log Kow (0.85) for 1-Propene, 2,3-dimethoxy- leads to a low predicted Koc value, indicating it will not bind strongly to organic matter in soil and will be relatively mobile.
Summary of SAR-Predicted Environmental Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Atmospheric Oxidation Half-Life | 2.5 hours | Rapid degradation in air is the primary transformation pathway. |
| Biodegradation Probability | Does not biodegrade fast | Suggests potential persistence in water and soil compartments. |
| Soil Adsorption Coefficient (Koc) | 25.5 L/kg | Low sorption to soil organic matter, indicating high mobility potential. |
| Bioconcentration Factor (BCF) | 3.16 | Low potential to accumulate in aquatic organisms. |
Note: These values are estimations from SAR models within the EPI Suite™ framework.
Future Research Directions and Emerging Paradigms in 1 Propene, 2,3 Dimethoxy Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
The development of efficient and scalable synthetic routes to 1-Propene, 2,3-dimethoxy- is a primary objective for enabling its broader investigation. While specific literature on its synthesis is scarce, established methods for the preparation of substituted alkenes can be envisioned and optimized. Future research in this area should focus on methodologies that offer high yields, stereoselectivity, and operational simplicity.
Key research avenues include:
Wittig-type Olefinations: The reaction of a stabilized phosphorus ylide derived from a dimethoxy-substituted precursor with formaldehyde (B43269) or a related C1 electrophile could provide a direct route to the target compound. Research should focus on optimizing reaction conditions to favor the desired product and minimize side reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed. acs.org For instance, the coupling of a vinyl Grignard reagent with a 2,3-dimethoxy-substituted electrophile, or vice versa, could be a viable strategy. The development of novel catalyst systems that are efficient for this specific transformation would be a significant contribution.
Elimination Reactions: The controlled elimination from a suitably functionalized 3-carbon backbone, such as a 1,2-dihalogeno-2,3-dimethoxypropane, could yield the desired alkene. Investigation into base- and solvent-controlled stereoselective elimination pathways would be crucial.
Table 1: Hypothetical Comparison of Synthetic Routes to 1-Propene, 2,3-dimethoxy-
| Methodology | Potential Precursors | Anticipated Advantages | Potential Challenges |
| Wittig Olefination | (1,2-dimethoxyethyl)triphenylphosphonium salt, Formaldehyde | High functional group tolerance | Stereoselectivity control, preparation of the ylide |
| Suzuki Coupling | 2,3-dimethoxypropenylboronic ester, Aryl halide | Mild reaction conditions, broad substrate scope | Synthesis of the boronic ester precursor |
| Base-induced Elimination | 1-Bromo-2,3-dimethoxypropane | Atom economy, readily available precursors | Control of regioselectivity and stereoselectivity |
Development of Highly Selective Asymmetric Transformations
The prochiral nature of the double bond in 1-Propene, 2,3-dimethoxy- makes it an excellent candidate for asymmetric transformations, enabling the synthesis of enantioenriched building blocks. The development of highly stereoselective reactions is a critical area for future investigation.
Potential asymmetric transformations to be explored include:
Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, for the asymmetric hydrogenation of the double bond would yield chiral 1,2-dimethoxypropane (B1201533) derivatives. ub.edudicp.ac.cnnih.govunt.edu Research should focus on the design of ligands that can effectively differentiate the two faces of the alkene.
Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation and epoxidation protocols could be applied to introduce new stereocenters with high enantioselectivity. The electronic nature of the dimethoxy-substituted alkene may influence the reactivity and selectivity of these reactions.
Asymmetric Cycloadditions: The participation of 1-Propene, 2,3-dimethoxy- in asymmetric [4+2] and [2+2] cycloaddition reactions could lead to the formation of complex cyclic structures with multiple stereocenters. The development of chiral Lewis acid or organocatalysts to control the stereochemical outcome of these reactions would be highly valuable. researchgate.net
Table 2: Prospective Asymmetric Transformations of 1-Propene, 2,3-dimethoxy-
| Transformation | Catalyst Type | Potential Chiral Product | Key Research Focus |
| Asymmetric Hydrogenation | Chiral Rh(I) or Ru(II) complexes | (R/S)-1,2-dimethoxypropane | Ligand design for high enantioselectivity |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | (2R,3S)- or (2S,3R)-propane-1,2,3-triol dimethyl ether | Optimization of reaction conditions for high diastereo- and enantioselectivity |
| Asymmetric Diels-Alder | Chiral Lewis Acid | Chiral substituted cyclohexene (B86901) derivatives | Diene scope and facial selectivity |
Integration with Advanced Materials Science Applications
The unique substitution pattern of 1-Propene, 2,3-dimethoxy- suggests its potential as a monomer or precursor in the synthesis of advanced materials with tailored properties. mdpi.com
Future research in this domain could focus on:
Polymer Synthesis: The polymerization of 1-Propene, 2,3-dimethoxy- could lead to novel polymers with interesting properties. mdpi.comgoogle.com The presence of the methoxy (B1213986) groups could impart specific solubility, thermal, and chemical resistance characteristics to the resulting polymer. Investigation into different polymerization techniques (e.g., radical, cationic, coordination) would be necessary to control the polymer's molecular weight and architecture.
Functional Coatings and Films: The ability to functionalize the double bond could be exploited to create monomers for the preparation of functional coatings and films. For example, subsequent modification of the methoxy groups or the alkene backbone could introduce cross-linking capabilities or other desired functionalities.
Precursors for Porous Materials: The molecule could serve as a building block for the synthesis of porous organic cages or frameworks. nih.gov The defined geometry and functionality of 1-Propene, 2,3-dimethoxy- could be leveraged to create materials with specific pore sizes and surface properties for applications in gas storage or catalysis.
Adoption of Flow Chemistry and Continuous Processing for Sustainable Synthesis
The adoption of flow chemistry and continuous processing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of 1-Propene, 2,3-dimethoxy- and its derivatives. nih.govnih.gov This paradigm shift towards more sustainable manufacturing is a crucial future direction.
Key areas for development include:
Continuous Synthesis of the Monomer: Designing a continuous flow process for the synthesis of 1-Propene, 2,3-dimethoxy- would enable on-demand production and minimize the storage of potentially reactive intermediates. nih.gov This could involve the integration of multiple reaction and purification steps into a single, automated system.
Flow-based Asymmetric Transformations: Performing asymmetric reactions in continuous flow reactors can offer enhanced control over reaction parameters, leading to improved selectivity and yields. nih.gov The use of immobilized chiral catalysts in packed-bed reactors would facilitate catalyst recycling and product purification.
In-line Reaction Monitoring and Optimization: The integration of real-time analytical techniques, such as FT-IR or NMR spectroscopy, into a flow setup would allow for rapid reaction optimization and process control, leading to more efficient and robust synthetic protocols.
Table 3: Potential Advantages of Flow Chemistry for 1-Propene, 2,3-dimethoxy- Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of potentially unstable reagents in large quantities | Small reaction volumes, better heat and mass transfer |
| Scalability | Often requires re-optimization for different scales | "Scaling out" by running the system for longer periods |
| Efficiency | Slower reaction times, manual workup | Faster reaction rates, potential for in-line purification |
| Sustainability | Higher solvent and energy consumption | Reduced waste generation, potential for catalyst recycling |
Q & A
Q. Methodological Resolution :
- Perform variable-temperature NMR to identify dynamic effects.
- Compare experimental data with quantum-chemically optimized structures (e.g., using Gaussian or ORCA) .
- Use 2D techniques (COSY, HSQC) to confirm connectivity .
What computational strategies optimize reaction pathways for 1-Propene, 2,3-dimethoxy- in catalytic studies?
Advanced Research Focus
Mechanistic studies benefit from:
- Density Functional Theory (DFT) : Models transition states for methoxy group migration or elimination.
- Molecular Dynamics (MD) : Simulates solvent interactions during acetalization.
- QSPR Models : Predict regioselectivity in electrophilic additions (e.g., epoxidation) .
Case Study :
DFT calculations on analogous compounds (e.g., 3,3-dimethoxypropene) reveal that electron-donating methoxy groups stabilize carbocation intermediates in acid-catalyzed reactions .
How should researchers address contradictions in mass spectrometry (MS) data for 1-Propene, 2,3-dimethoxy-?
Advanced Research Focus
Conflicting MS fragmentation patterns may arise from:
- Isomerization : Thermal decomposition in the ion source producing fragments like [M-OCH₃]⁺.
- Adduct formation : Sodium or potassium adducts altering m/z ratios.
Q. Resolution Strategies :
- Use high-resolution MS (HRMS) to distinguish isotopic patterns.
- Compare with reference libraries (e.g., NIST Chemistry WebBook) .
- Validate via tandem MS (MS/MS) to trace fragmentation pathways .
What safety protocols are recommended for handling 1-Propene, 2,3-dimethoxy- derivatives?
Advanced Research Focus
While direct toxicity data for this compound is limited, related methoxy-substituted alkenes (e.g., acrolein derivatives) require:
- Ventilation : Use fume hoods to mitigate inhalation risks.
- PPE : Nitrile gloves and safety goggles to prevent dermal contact.
- Storage : Inert atmosphere (N₂ or Ar) to prevent peroxidation .
Note : Analogous compounds like 2,3-dimethoxystrychnine derivatives are classified as acutely hazardous, underscoring rigorous risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
